molecular formula C7H3F6N3OS B15020047 2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one CAS No. 352317-56-7

2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one

Cat. No.: B15020047
CAS No.: 352317-56-7
M. Wt: 291.18 g/mol
InChI Key: LHDUXZJXKHLNFP-UHFFFAOYSA-N
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Description

2,2-Bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one is a fused heterocyclic compound featuring a thiazolo-triazinone core substituted with two trifluoromethyl (-CF₃) groups at the 2-position.

Properties

CAS No.

352317-56-7

Molecular Formula

C7H3F6N3OS

Molecular Weight

291.18 g/mol

IUPAC Name

2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one

InChI

InChI=1S/C7H3F6N3OS/c8-6(9,10)5(7(11,12)13)14-3(17)16-1-2-18-4(16)15-5/h1-2H,(H,14,17)

InChI Key

LHDUXZJXKHLNFP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC(NC(=O)N21)(C(F)(F)F)C(F)(F)F

solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of 2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one typically involves the reaction of thiazole derivatives with triazine precursors under specific conditions. One common method involves the use of dibenzoylacetylene and triazole derivatives in a one-pot catalyst-free procedure at room temperature . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one becomes evident when compared to related heterocyclic compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Thiazolo[3,2-a][1,3,5]triazin-4-one 2× -CF₃ groups Not explicitly provided High lipophilicity, potential bioactive scaffold
3-Phenyl-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one Thiazolo-triazinone Phenyl group at 3-position Not provided Antibacterial activity
7-[(Pyridin-4-yl)methylidene]-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one Thiazolo-triazinone Pyridinyl and trifluoromethylphenyl 390.38 Solubility in polar aprotic solvents
4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid 1,3,5-Triazine Morpholino and carboxylic acid groups Not provided Solubility in THF/MeOH, drug delivery

Key Observations :

Substituent Effects: The trifluoromethyl (-CF₃) groups in the target compound enhance lipophilicity and metabolic stability compared to phenyl or morpholino substituents . Morpholino derivatives (e.g., Compound 22 in ) exhibit improved solubility in polar solvents (e.g., THF/MeOH) due to their hydrophilic morpholine rings, whereas trifluoromethylated analogs may require specialized solvents .

Biological Activity: Thiazolo-triazinones with phenyl groups (e.g., Compound 2 in ) show moderate antibacterial activity, whereas trifluoromethylated derivatives are hypothesized to exhibit stronger bioactivity due to enhanced membrane permeability .

Synthetic Routes: The target compound’s synthesis likely involves advanced cyclization techniques, similar to the Mannich procedure used for phenyl-substituted analogs . In contrast, morpholino-triazines require multi-step coupling reactions with ureido intermediates .

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